(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one, also known as 2-Chloro-4-(4-chlorophenoxy)phenyl-3-phenylprop-2-en-1-one, is an organic compound belonging to the phenylpropene family. This compound has been widely studied and applied in various scientific research fields due to its interesting chemical properties.
Scientific Research Applications
Antimicrobial Activities
A study by Balaji et al. (2016) synthesized various substituted compounds of (E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one and evaluated their antimicrobial activities. They used the Bauer-Kirby method for evaluation and found that some of these compounds exhibited excellent antimicrobial activities against several bacterial and fungal strains (Balaji et al., 2016).
Spectroscopic and Quantum Chemical Investigations
A paper by Abbas et al. (2014) focused on the molecular structure, vibrational and electronic transition spectra, NMR chemical shift values, and quantum chemical investigations of a similar compound. The study used the DFT/B3LYP method and found good harmony between calculated and experimental spectral data of the compound (Abbas et al., 2014).
Crystal Structure Analysis
Research by Sirat et al. (2010) on a related compound, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one, provided insights into its crystal structure. The study highlighted the trans configuration of the –CH=CH– bond and the near coplanarity of the aromatic rings in the compound's structure (Sirat et al., 2010).
Synthesis and Substituent Effect Assessment
Another study by Balaji et al. (2015) synthesized a series of substituted compounds similar to this compound. The study assessed the effect of substituents on the synthesized compounds, which were characterized by UV, IR, and NMR spectral data (Balaji et al., 2015).
Synthesis and Biological Evaluation
Rehman et al. (2022) worked on synthesizing a series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives. They evaluated the anti-inflammatory activity of these compounds, finding some of them effective in inhibiting cell proliferation (Rehman et al., 2022).
Optical Properties and Chemical Reactivity
Adole et al. (2020) investigated (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one for its geometrical entities, electronic properties, and chemical reactivity. Using density functional theory, they explored its molecular structure, electronic parameters, and vibrational assignments (Adole et al., 2020).
properties
IUPAC Name |
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2O2/c22-16-7-9-17(10-8-16)25-18-11-12-19(20(23)14-18)21(24)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBQFYFQBUDGEE-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.